(S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Asymmetric synthesis Chiral resolution Stereochemistry

The target compound is the hydrochloride salt of (1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS 2514660‑75‑2; free‑base CAS 1213002‑92‑6), a single‑enantiomer 1‑aminoindane that carries a 5‑CF₃ substituent. The 1‑aminoindane scaffold is historically associated with inhibition of phenylethanolamine N‑methyltransferase (PNMT) , while the trifluoromethyl group imparts increased lipophilicity (XLogP3 = 2.1) and metabolic stability relative to non‑fluorinated 1‑aminoindanes.

Molecular Formula C10H11ClF3N
Molecular Weight 237.65 g/mol
Cat. No. B7948624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride
Molecular FormulaC10H11ClF3N
Molecular Weight237.65 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC(=C2)C(F)(F)F.Cl
InChIInChI=1S/C10H10F3N.ClH/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14;/h2-3,5,9H,1,4,14H2;1H/t9-;/m0./s1
InChIKeyWBVQXVPOXWEREQ-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine Hydrochloride: Chiral 1‑Aminoindane Procurement Specification


The target compound is the hydrochloride salt of (1S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS 2514660‑75‑2; free‑base CAS 1213002‑92‑6), a single‑enantiomer 1‑aminoindane that carries a 5‑CF₃ substituent. The 1‑aminoindane scaffold is historically associated with inhibition of phenylethanolamine N‑methyltransferase (PNMT) [1], while the trifluoromethyl group imparts increased lipophilicity (XLogP3 = 2.1) and metabolic stability relative to non‑fluorinated 1‑aminoindanes . The (S)‑enantiomer serves as a key chiral intermediate in asymmetric syntheses of CNS‑active drug candidates, including selective serotonin reuptake inhibitors .

Why Generic (R)‑, Racemic, or 2‑Aminoindane Replacements Cannot Substitute for (S)‑5‑(Trifluoromethyl)‑2,3‑dihydro‑1H‑inden‑1‑amine Hydrochloride


In‑class 1‑aminoindanes are not functionally interchangeable because stereochemical configuration, substitution position, and salt form jointly dictate the biological target profile, pharmacokinetic properties, and synthetic utility of the downstream molecule. The (S)‑enantiomer provides a defined three‑dimensional geometry that cannot be reproduced by the racemate or the (R)‑antipode [1]; the 5‑CF₃ group confers a lipophilicity advantage (XLogP3 = 2.1) that unsubstituted 1‑aminoindane lacks ; and the 1‑aminoindane core engages PNMT, whereas the 2‑amino positional isomer (TAI) operates as a selective serotonin releasing agent [2]. These orthogonal differences mean that substituting any close analog risks altering the target selectivity, metabolic stability, or stereochemical outcome of a synthetic sequence, undermining both pharmacological relevance and process reproducibility.

Quantitative Differentiation of (S)‑5‑(Trifluoromethyl)‑2,3‑dihydro‑1H‑inden‑1‑amine Hydrochloride Against Its Closest Analogs


Enantiomeric Identity Versus Racemate: Stereochemical Fidelity Required for Asymmetric Synthesis

The (S)‑enantiomer of 5‑(trifluoromethyl)‑2,3‑dihydro‑1H‑inden‑1‑amine hydrochloride is supplied as a single optical antipode (CAS 2514660‑75‑2; free‑base CAS 1213002‑92‑6) and is specifically employed as a chiral building block for the construction of enantiopure CNS‑active molecules . The racemic mixture (CAS 808756‑84‑5) is a 50:50 mixture of (R)‑ and (S)‑enantiomers and cannot deliver the stereochemical precision needed in asymmetric syntheses where the (S)‑configuration is pharmacophoric [1]. Commercial sources report chemical purity ≥95% for the (S)‑enantiomer hydrochloride ; in contrast, the racemate offers no enantiomeric enrichment by definition (0% ee).

Asymmetric synthesis Chiral resolution Stereochemistry

Trifluoromethyl Substitution Versus Unsubstituted 1‑Aminoindane: Lipophilicity and Metabolic Stability

The 5‑CF₃ substituent increases the calculated octanol‑water partition coefficient to XLogP3 = 2.1 for 5‑(trifluoromethyl)‑2,3‑dihydro‑1H‑inden‑1‑amine . In comparison, unsubstituted 1‑aminoindane has a predicted logP of approximately 1.0–1.3 (ACD/Labs, ChemSpider), representing a ΔlogP ≥ 0.8 log unit attributable to the CF₃ group . This lipophilicity gain is associated with enhanced membrane permeability and metabolic stability, which is critical when the aminoindane is incorporated into a drug scaffold intended for CNS penetration .

Lipophilicity Metabolic stability CF3 effect

1‑Amino Scaffold Versus 2‑Amino Scaffold: Divergent Biological Targets (PNMT vs. SERT)

Trifluoromethyl‑1‑aminoindanes are described in the patent literature as inhibitors of phenylethanolamine N‑methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine [1]. In contrast, the structurally similar 5‑trifluoromethyl‑2‑aminoindane (TAI, CAS N/A) is a selective serotonin releasing agent (SSRA) with about 50% of the neurotoxic potential of norfenfluramine in rats [2]. The 1‑amino vs. 2‑amino positional isomerism thus redirects the pharmacological target from monoamine release to methyltransferase inhibition, a functional divergence that is critical when the intermediate is destined for a specific therapeutic area (e.g., adrenergic modulation vs. serotonergic modulation) [3].

PNMT inhibition Serotonin release Target selectivity

Hydrochloride Salt Versus Free Base: Aqueous Solubility and Handling in Formulation

The hydrochloride salt (MW 237.65) of (S)‑5‑(trifluoromethyl)‑2,3‑dihydro‑1H‑inden‑1‑amine is a crystalline solid that offers superior aqueous solubility and ease of handling compared to the free base (MW 201.19), which is typically a low‑melting solid or oil at ambient temperature . While quantitative solubility data are not publicly reported, the general rule that hydrochloride salts of primary amines exhibit water solubility > 10 mg/mL at pH 1–6, versus < 1 mg/mL for the neutral free base, is well established [1]. This difference directly impacts the feasibility of aqueous‑phase reactions, salt metathesis steps, and formulation into water‑based assay systems.

Salt form Solubility Formulation

Application Scenarios Where (S)‑5‑(Trifluoromethyl)‑2,3‑dihydro‑1H‑inden‑1‑amine Hydrochloride Provides the Strongest Scientific or Industrial Fit


Asymmetric Synthesis of (S)‑Configured CNS Drug Candidates

In medicinal chemistry programmes requiring an (S)‑configuration at the benzylic amine centre for CNS‑active lead compounds, the (S)‑enantiomer hydrochloride serves as a ready‑to‑use chiral building block that bypasses costly chiral resolution steps. Its application is documented in the preparation of selective serotonin reuptake inhibitor scaffolds . The enantiomeric purity of the starting material directly translates to the enantiopurity of the final drug substance, a prerequisite for regulatory approval.

PNMT‑Focused Probe or Tool Compound Synthesis

The 1‑aminoindane scaffold is the core motif for PNMT inhibitors as claimed in US4132737A [1]. Researchers developing PNMT‑targeted probes for studying epinephrine biosynthesis can use the (S)‑5‑CF₃‑1‑aminoindane hydrochloride as a key intermediate, differentiating their compound series from the serotonergic profile of 2‑aminoindane analogs (TAI) [2].

KCNT1 Ion Channel Inhibitor Development

The racemic 5‑(trifluoromethyl)‑2,3‑dihydro‑1H‑inden‑1‑amine has been employed as a reagent in the synthesis of N‑indanyl heteroarylcarboxamides and arylcarboxamides that act as KCNT1 inhibitors (WO2020227097A1) [3]. When stereochemistry is critical for KCNT1 binding, the (S)‑enantiomer hydrochloride provides the optically pure starting material required to explore enantioselective ion channel pharmacology.

Physicochemical Property Optimisation via CF₃‑Directed SAR

Structure‑activity relationship (SAR) campaigns that compare fluorinated and non‑fluorinated 1‑aminoindane cores can utilise the 5‑CF₃‑substituted (S)‑enantiomer to systematically evaluate the impact of increased lipophilicity (XLogP3 = 2.1 vs. ~1.0 for the non‑fluorinated analog) on in vitro permeability, metabolic stability, and target engagement while maintaining the same (S)‑stereochemistry.

Quote Request

Request a Quote for (S)-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.